Cas no 1235285-88-7 (4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide)

4-(Dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its key features include a piperidine core, a dimethylsulfamoyl group, and a methylsulfanylphenyl moiety, which may contribute to enhanced binding affinity and selectivity in biological targets. The compound's modular design allows for further derivatization, making it a versatile intermediate for pharmacological studies. Its sulfonamide and thioether functionalities suggest possible interactions with enzymes or receptors, warranting investigation for therapeutic use. The compound's purity and stability under standard conditions ensure reliable performance in research settings. Further studies are required to fully elucidate its pharmacological profile and potential applications.
4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide structure
1235285-88-7 structure
商品名:4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide
CAS番号:1235285-88-7
MF:C23H31N3O3S2
メガワット:461.640543222427
CID:6391394
PubChem ID:49690848

4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide
    • 4-(dimethylsulfamoyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
    • AKOS024492388
    • CCG-358271
    • F5033-5502
    • 4-(N,N-dimethylsulfamoyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
    • 4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
    • VU0631571-1
    • 1235285-88-7
    • インチ: 1S/C23H31N3O3S2/c1-25(2)31(28,29)21-10-8-19(9-11-21)23(27)24-16-18-12-14-26(15-13-18)17-20-6-4-5-7-22(20)30-3/h4-11,18H,12-17H2,1-3H3,(H,24,27)
    • InChIKey: OSSVVEPRUMBIPB-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCN(CC2=CC=CC=C2SC)CC1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 461.18068421g/mol
  • どういたいしつりょう: 461.18068421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 103Ų

4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-5502-10μmol
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5033-5502-1mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
1mg
$54.0 2023-09-10
Life Chemicals
F5033-5502-5mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
5mg
$69.0 2023-09-10
Life Chemicals
F5033-5502-20mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
20mg
$99.0 2023-09-10
Life Chemicals
F5033-5502-30mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
30mg
$119.0 2023-09-10
Life Chemicals
F5033-5502-100mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
100mg
$248.0 2023-09-10
Life Chemicals
F5033-5502-15mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
15mg
$89.0 2023-09-10
Life Chemicals
F5033-5502-4mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
4mg
$66.0 2023-09-10
Life Chemicals
F5033-5502-10mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
10mg
$79.0 2023-09-10
Life Chemicals
F5033-5502-3mg
4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
1235285-88-7
3mg
$63.0 2023-09-10

4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide 関連文献

4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamideに関する追加情報

Introduction to 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide (CAS No. 1235285-88-7) and Its Emerging Applications in Chemical Biology

The compound 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide, identified by the CAS number 1235285-88-7, represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. Its intricate structure, featuring a benzamide core linked to a piperidine moiety and further functionalized with dimethylsulfamoyl and methylsulfanyl groups, positions it as a candidate for exploring novel pharmacological mechanisms. This introduction delves into the structural features of this compound, its synthetic considerations, and its relevance in light of recent advancements in medicinal chemistry and target-based drug development.

The molecular framework of 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide is characterized by several key functional groups. The benzamide moiety (benzamide) is a well-established pharmacophore found in numerous bioactive molecules, often contributing to binding interactions through hydrogen bonding and hydrophobic effects. The piperidine ring (piperidine) serves as a common scaffold in drug candidates, known for its ability to impart oral bioavailability and metabolic stability. Furthermore, the presence of the dimethylsulfamoyl group introduces a polar, negatively charged region, potentially facilitating interactions with charged residues on biological targets, while the methylsulfanyl substituent on the phenyl ring adds another layer of structural complexity that could modulate binding affinity and selectivity.

From a synthetic perspective, constructing this molecule involves multi-step organic transformations. Key challenges likely include the regioselective functionalization of the piperidine ring and the integration of the bulky benzamide group alongside the sulfamoyl functionalities. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling strategies, have greatly enhanced the efficiency of constructing such complex heterocyclic systems. These techniques allow for precise placement of substituents, enabling chemists to fine-tune the properties of the final product.

In recent years, there has been growing interest in exploring molecules that target protein-protein interactions (PPIs), which are crucial for numerous cellular processes but have proven challenging to modulate with traditional small-molecule drugs. The unique structural features of 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide make it an intriguing candidate for investigating interactions involving PPIs. Specifically, the combination of the benzamide group and the piperidine scaffold could potentially interfere with or stabilize specific protein-protein interfaces. Research is ongoing into identifying potential therapeutic targets where such modulatory activity could be beneficial.

Another area of investigation involves evaluating the compound's potential as an inhibitor or modulator of enzyme activity. The sulfamoyl group is frequently incorporated into enzyme inhibitors due to its ability to form strong hydrogen bonds with catalytic residues or substrate binding pockets. The specific arrangement of atoms in this compound may allow it to bind selectively to certain enzymes, particularly those involved in metabolic pathways or signal transduction cascades relevant to human health and disease. Computational modeling techniques, including molecular docking simulations, are increasingly employed to predict binding modes and affinities before experimental validation.

The pharmacokinetic properties of 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide are also critical considerations for its development as a potential therapeutic agent. Factors such as solubility, permeability across biological membranes (lipophilicity), metabolic stability, and excretion routes significantly influence drug efficacy and safety profiles. Current research efforts often focus on optimizing these properties through structure-based design or by employing computational tools that predict pharmacokinetic behavior based on molecular structure alone.

Recent publications have highlighted novel applications for structurally similar compounds in addressing neurological disorders and inflammatory conditions. The presence of amide and sulfonamide functionalities suggests that 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide might exhibit properties relevant to these areas as well. For instance, modulation of certain neurotransmitter receptors or inhibition of inflammatory pathways could be potential therapeutic outcomes depending on its interaction profile with endogenous biomolecules.

The development pipeline for this class of compounds continues to evolve alongside advancements in biotechnology and high-throughput screening technologies. Researchers are leveraging these tools to identify new biological activities associated with molecules like 4-(dimethylsulfamoyl)-N-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methylbenzamide, paving the way for innovative therapeutic strategies across various disease indications.

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